molecular formula C30H50O4 B14786415 Oleanic acid;Caryophyllin

Oleanic acid;Caryophyllin

Cat. No.: B14786415
M. Wt: 474.7 g/mol
InChI Key: GCHXFNUDFIZZHJ-KCPMADTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods, including the oxidation of beta-amyrin, a precursor triterpenoid. The biosynthesis of oleanolic acid involves the conversion of squalene to 2,3-oxidosqualene, followed by cyclization to form beta-amyrin. This is then oxidized by cytochrome P450 enzymes to produce oleanolic acid .

Industrial Production Methods: Industrial extraction of oleanolic acid often involves the use of green solvents such as dimethyl carbonate, which allows for efficient and selective extraction from plant sources like grape pomace . Other methods include soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction .

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form compounds like amyrin and taraxasterol .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ursolic acid (an isomer), amyrin, and taraxasterol .

Comparison with Similar Compounds

Oleanolic acid is often compared with other pentacyclic triterpenoids such as:

Oleanolic acid stands out due to its broad spectrum of biological activities and its presence in a wide variety of plant species, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate

InChI

InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20?,21?,22?,23?,27-,28+,29+,30-;/m0./s1

InChI Key

GCHXFNUDFIZZHJ-KCPMADTJSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O

Origin of Product

United States

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